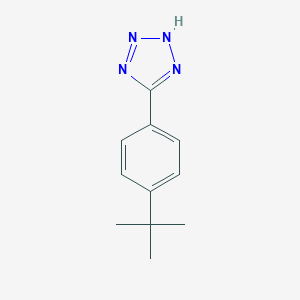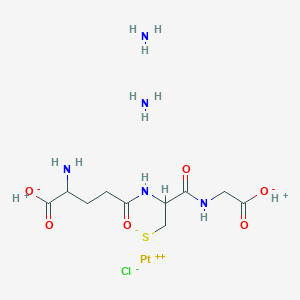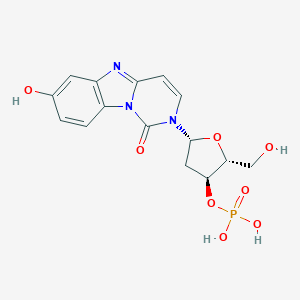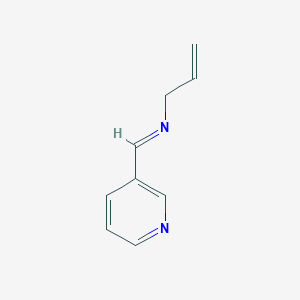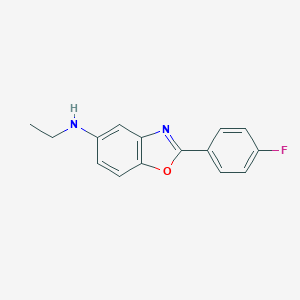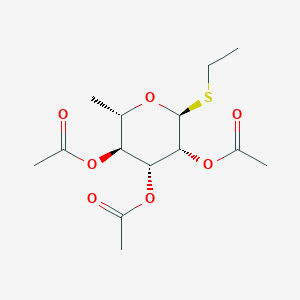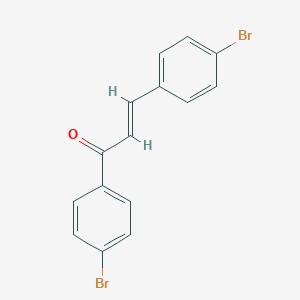![molecular formula C8H18N4 B145278 2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine CAS No. 133907-73-0](/img/structure/B145278.png)
2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine, commonly known as DMP, is a heterocyclic organic compound with the chemical formula C12H22N2. It is a bicyclic compound that consists of two fused pyrazine rings. DMP is a colorless liquid that is soluble in organic solvents like ethanol and chloroform. DMP is widely used in scientific research for its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of DMP is not fully understood. However, it has been proposed that DMP exerts its biological activities by modulating various signaling pathways in cells. For example, DMP has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. DMP has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
DMP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DMP has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, DMP has been found to reduce oxidative stress and improve antioxidant capacity in cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. DMP is also soluble in organic solvents, which makes it easy to work with in the lab. However, DMP has some limitations as well. It is a toxic compound that can cause harm to humans and animals if not handled properly. Furthermore, DMP has a short half-life, which limits its use in long-term experiments.
Orientations Futures
There are several future directions for the use of DMP in scientific research. One potential application is in the development of new antibacterial and antifungal agents. DMP can serve as a lead compound for the design and synthesis of new compounds with improved biological activity. Furthermore, DMP can be used in the development of new anticancer agents. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy. Additionally, DMP can be used in the development of new anti-inflammatory and antioxidant agents. Its ability to modulate various signaling pathways in cells makes it a valuable tool for studying the mechanisms of inflammation and oxidative stress.
Applications De Recherche Scientifique
DMP has been extensively used in scientific research for its diverse biological activities. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. DMP has also been found to have anticancer activity, where it induces apoptosis, inhibits cell proliferation, and reduces tumor growth. Furthermore, DMP has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
133907-73-0 |
|---|---|
Nom du produit |
2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine |
Formule moléculaire |
C8H18N4 |
Poids moléculaire |
170.26 g/mol |
Nom IUPAC |
2,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydropyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C8H18N4/c1-5-3-9-8-7(11-5)10-4-6(2)12-8/h5-12H,3-4H2,1-2H3 |
Clé InChI |
LYGGRLTYCRTJOP-UHFFFAOYSA-N |
SMILES |
CC1CNC2C(N1)NCC(N2)C |
SMILES canonique |
CC1CNC2C(N1)NCC(N2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


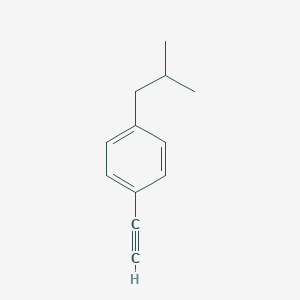
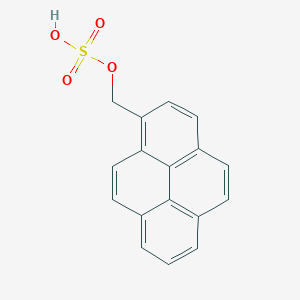
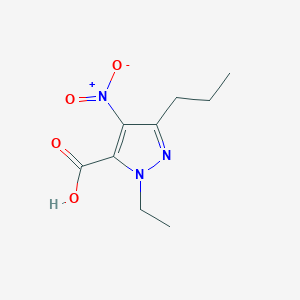
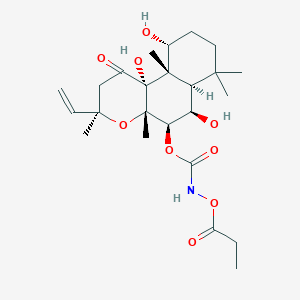
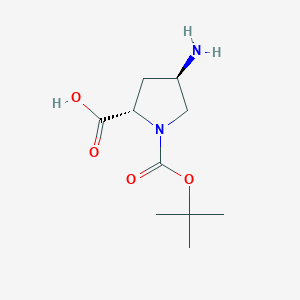
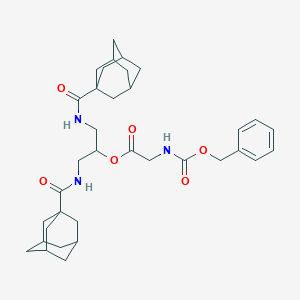
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
